molecular formula C19H24ClN3O5 B2421633 Thalidomide-O-C6-NH2 (hydrochloride) CAS No. 2245697-88-3

Thalidomide-O-C6-NH2 (hydrochloride)

Cat. No.: B2421633
CAS No.: 2245697-88-3
M. Wt: 409.87
InChI Key: HYHUBACBCPALHK-UHFFFAOYSA-N
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Description

Thalidomide 4’-ether-alkylC6-amine is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a C6 alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTACs R&D .


Molecular Structure Analysis

The chemical name for Thalidomide 4’-ether-alkylC6-amine is 4-[(6-Aminohexyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride . Its molecular formula is C19H23N3O5.HCl , and it has a molecular weight of 409.86 .

Scientific Research Applications

Asymmetric Synthesis and Configurational Stability

Thalidomide derivatives have been successfully synthesized using pyroglutamic acids. These derivatives, such as 4-methyl-(3S,4R)-3a and 4-phenyl-(3S,4S)-3b, are configurationally stable due to the introduction of an alkyl or aryl group at the C4 position, overcoming the inherent configurational instability of thalidomide (Yamada et al., 2006). Moreover, 4-trifluoromethyl thalidomide-3c, another configurationally stable analog of thalidomide, was synthesized for potential use as a pharmaceutical, demonstrating the importance of developing stable thalidomide derivatives (Soloshonok et al., 2009).

Solid-Phase Synthesis of Thalidomide Analogues

A novel solid-phase synthesis method was developed for thalidomide and its analogues, resulting in high yields and purities. This method involves coupling hydroxymethyl polystyrene with phthalic anhydride, followed by reactions with primary amines to form thalidomide analogues with either open or closed phthalimide rings (Xiao et al., 2002).

Anticancer and Antiangiogenic Properties

Thalidomide analogues have shown potential in overcoming drug resistance in human multiple myeloma cells. These analogues act by inducing apoptosis or growth arrest in resistant MM cells and enhancing the anti-MM activity of other drugs (Hideshima et al., 2000). Additionally, thalidomide and its analogues have been investigated for their antitumor activities against various cancer cell lines, showing potent activities without significant cytotoxic effects on normal human cells (Sun et al., 2014).

Enhanced Bioavailability and Solubility

To improve the oral bioavailability and solubility of thalidomide, complexation with sulfobutyl ether-7 β-cyclodextrin was used. This approach led to increased solubility and chemical stability of thalidomide, resulting in enhanced antitumorigenic and antiangiogenesis potential when administered orally (Kale et al., 2008).

Improved Physicochemical Properties

Alkylation of the thalidomide molecule has been explored to enhance its physicochemical properties, aiming for better suitability for percutaneous delivery. N-alkyl analogs of thalidomide showed increased solubility in nonpolar media and improved physicochemical characteristics for potential therapeutic applications (Goosen et al., 2004).

Mechanism of Action

Future Directions

The future directions of Thalidomide 4’-ether-alkylC6-amine largely lie in its application in PROTAC® research and development . As a functionalized cereblon ligand, it’s a valuable tool for studying targeted protein degradation, a promising approach for drug discovery .

Biochemical Analysis

Biochemical Properties

Thalidomide-O-C6-NH2 (hydrochloride) interacts with various enzymes and proteins. It is a ligand for the E3 ubiquitin ligase complex, which plays a crucial role in protein degradation . The compound binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins .

Cellular Effects

The effects of Thalidomide-O-C6-NH2 (hydrochloride) on cells are primarily mediated through its interaction with CRBN. By altering the substrate specificity of CRBN, it can lead to the degradation of specific proteins, thereby influencing various cellular processes . For instance, it is used in the PROTAC dTAG-13 to degrade FKBP12 F36V and BET , proteins that play important roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Thalidomide-O-C6-NH2 (hydrochloride) involves its binding to CRBN, which alters the substrate specificity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific target proteins . The exact nature of these interactions and the resulting changes in gene expression depend on the specific target proteins involved.

Metabolic Pathways

Thalidomide-O-C6-NH2 (hydrochloride) is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins .

Transport and Distribution

The transport and distribution of Thalidomide-O-C6-NH2 (hydrochloride) within cells and tissues are likely to be influenced by its interaction with CRBN and the E3 ubiquitin ligase complex

Subcellular Localization

The subcellular localization of Thalidomide-O-C6-NH2 (hydrochloride) is likely to be influenced by its interaction with CRBN

Properties

IUPAC Name

4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHUBACBCPALHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245697-88-3
Record name 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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